Macropa-NH2 hydrochloride
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Overview
Description
Macropa-NH2 (hydrochloride) is a ligand known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Macropa-NH2 (hydrochloride) involves the following steps:
- A white suspension of 11•4TFA and sodium carbonate is heated at reflux in acetone.
- Carbon disulfide is slowly added to the mixture.
- The resulting orange suspension is heated at reflux, concentrated under reduced pressure, and then dissolved in a mixture of acetonitrile and water containing trifluoroacetic acid.
- The solution is filtered and purified by preparative high-performance liquid chromatography (HPLC).
- The pure fractions are combined, concentrated, and lyophilized to obtain the final product .
Industrial Production Methods: Industrial production methods for Macropa-NH2 (hydrochloride) are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated systems for reaction control and purification.
Chemical Reactions Analysis
Types of Reactions: Macropa-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: It can react with other compounds to form derivatives like Macropa-NCS.
Complexation Reactions: It forms stable complexes with metals, particularly nickel
Common Reagents and Conditions:
Reagents: Sodium carbonate, carbon disulfide, acetonitrile, trifluoroacetic acid.
Conditions: Reflux heating, reduced pressure concentration, HPLC purification.
Major Products:
Macropa-NCS: A derivative used in therapeutic applications.
Scientific Research Applications
Macropa-NH2 (hydrochloride) has several scientific research applications:
Chemistry: Used as a ligand for metal coordination studies.
Biology and Medicine: As a precursor to Macropa-NCS, it is used in the development of therapeutic radiopharmaceuticals for treating soft tissue metastases
Industry: Potential applications in the development of radiopharmaceuticals for cancer treatment.
Mechanism of Action
The mechanism of action of Macropa-NH2 (hydrochloride) involves its ability to form stable complexes with metals. When converted to Macropa-NCS, it can be conjugated to targeting molecules like Anti-Human HER2 and prostate-specific membrane antigen-targeting compounds. These conjugates can deliver therapeutic radionuclides to specific cancer cells, enabling targeted alpha therapy .
Comparison with Similar Compounds
Macropa-NCS: A derivative of Macropa-NH2 (hydrochloride) used in therapeutic applications.
DOTA: Another macrocyclic chelator used for radiopharmaceuticals.
Comparison:
Macropa-NH2 (hydrochloride) vs. Macropa-NCS: Macropa-NH2 (hydrochloride) is a precursor, while Macropa-NCS is the active therapeutic agent.
Macropa-NH2 (hydrochloride) vs. DOTA: Macropa-NH2 (hydrochloride) forms more stable complexes with certain metals compared to DOTA, making it more suitable for specific therapeutic applications.
Properties
IUPAC Name |
4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSSMKPBQSWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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